molecular formula C13H7ClF4O B2692971 4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol CAS No. 1928702-91-3

4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol

Cat. No.: B2692971
CAS No.: 1928702-91-3
M. Wt: 290.64
InChI Key: LZTJPAXLZDEPDV-UHFFFAOYSA-N
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Description

4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure the safety and efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-fluorophenol: Similar structure but lacks the trifluoromethyl group.

    4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Contains an isothiocyanate group instead of a hydroxyl group.

    2-Chloro-3-(trifluoromethyl)phenol: Similar structure but with different positioning of the chloro and fluoro groups.

Uniqueness

4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both fluoro and trifluoromethyl groups can enhance its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

4-chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF4O/c14-8-2-4-12(19)9(6-8)7-1-3-11(15)10(5-7)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTJPAXLZDEPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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